molecular formula C7H12BNO2S B8292758 {5-[(Ethylamino)methyl]-2-thienyl}boronic acid

{5-[(Ethylamino)methyl]-2-thienyl}boronic acid

Cat. No. B8292758
M. Wt: 185.06 g/mol
InChI Key: GATDZPWOKHOYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063071B2

Procedure details

The {5-[(ethylamino)methyl]-2-thienyl}boronic acid used to prepare 5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide was prepared as follows: A solution of (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol) in MeOH (0.5 mL) and a solution of NaCNBH3 (40 mg, 0.64 mmol) in MeOH (0.5 mL) were added to (2-ethylbutyl)amine (32 mg, 0.32 mmol) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 20 h. The reaction mixture was filtered through a 2 g SCX cartridge (pre-equilibrated with 3 mL MeOH), eluting in sequence with MeOH (6 mL) and a 2 M solution of NH3/MeOH (9 mL). The NH3/MeOH fraction was concentrated under a stream of nitrogen to give 48 mg of crude (5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)boronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
32 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NCC1SC([B:10]([OH:12])[OH:11])=CC=1)C.[CH2:13]([CH:15]([CH2:47][CH3:48])[CH2:16][NH:17][CH2:18][C:19]1[S:23][C:22](C2C=C3C(=C(C(N)=O)C=2)NC=C3C2CCN(S(CC)(=O)=O)CC2)=[CH:21][CH:20]=1)[CH3:14].C(C1SC(B(O)O)=CC=1)=O.[BH3-]C#N.[Na+].C(C(CC)CN)C>CO>[CH2:13]([CH:15]([CH2:47][CH3:48])[CH2:16][NH:17][CH2:18][C:19]1[S:23][C:22]([B:10]([OH:12])[OH:11])=[CH:21][CH:20]=1)[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC1=CC=C(S1)B(O)O
Step Two
Name
5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CNCC1=CC=C(S1)C=1C=C2C(=CNC2=C(C1)C(=O)N)C1CCN(CC1)S(=O)(=O)CC)CC
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
40 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
32 mg
Type
reactant
Smiles
C(C)C(CN)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The vial was capped
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a 2 g SCX cartridge (pre-equilibrated with 3 mL MeOH)
WASH
Type
WASH
Details
eluting in sequence with MeOH (6 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The NH3/MeOH fraction was concentrated under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C(CNCC1=CC=C(S1)B(O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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